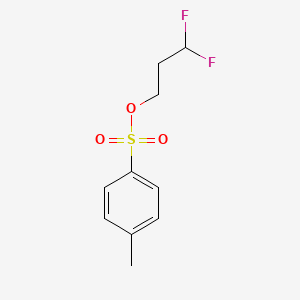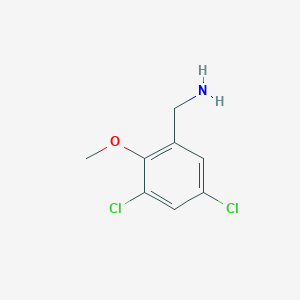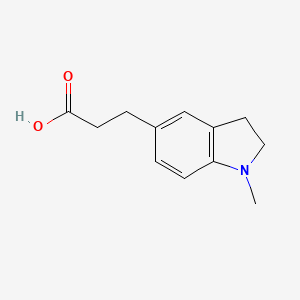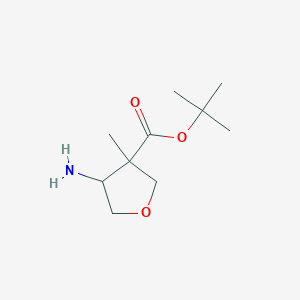
Tert-butyl4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoacetyl group, and a dimethylpiperidine moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(2-bromoacetyl)-2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
科学的研究の応用
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl bromoacetate: A related compound with similar reactivity but lacking the piperidine moiety.
Tert-butyl chloroacetate: Another similar compound with a chloroacetyl group instead of a bromoacetyl group.
Tert-butyl 4-acetyl-2,2-dimethylpiperidine-1-carboxylate: A compound with an acetyl group instead of a bromoacetyl group.
Uniqueness
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both the bromoacetyl and piperidine moieties, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
特性
分子式 |
C14H24BrNO3 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC名 |
tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(18)16-7-6-10(11(17)9-15)8-14(16,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
STCQUFYSNCXPQL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


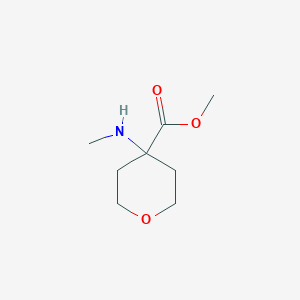


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
